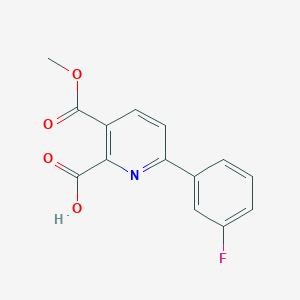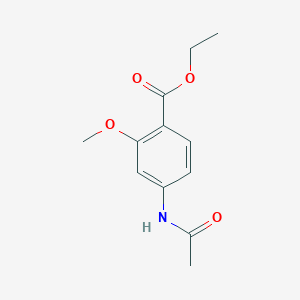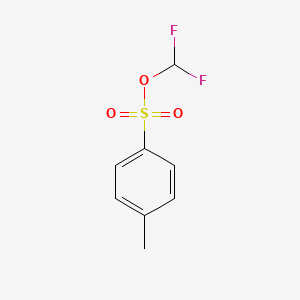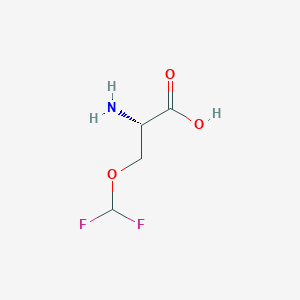![molecular formula C10H5ClN4S B12993257 4-Chloro-6-(pyrimidin-5-yl)thieno[3,2-d]pyrimidine](/img/structure/B12993257.png)
4-Chloro-6-(pyrimidin-5-yl)thieno[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-(pyrimidin-5-yl)thieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core substituted with a chloro group at the 4-position and a pyrimidin-5-yl group at the 6-position
Méthodes De Préparation
The synthesis of 4-Chloro-6-(pyrimidin-5-yl)thieno[3,2-d]pyrimidine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction conditions often include heating the 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to afford the thienopyrimidine-4-ones . Another method involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidines .
Analyse Des Réactions Chimiques
4-Chloro-6-(pyrimidin-5-yl)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form various heterocyclic derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-(pyrimidin-5-yl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain kinase enzymes, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) and autophagy (cellular degradation) in cancer cells . Additionally, it can modulate the activity of inflammatory mediators, contributing to its anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
4-Chloro-6-(pyrimidin-5-yl)thieno[3,2-d]pyrimidine can be compared with other thienopyrimidine derivatives, such as:
Thieno[3,4-b]pyridine derivatives: These compounds have a similar core structure but differ in the position of the nitrogen atoms in the pyridine ring.
2-Thioxopyrimidine derivatives: These compounds contain a sulfur atom at the 2-position of the pyrimidine ring and exhibit diverse biological activities.
Thiophene derivatives: These compounds have a thiophene ring and are known for their wide range of therapeutic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C10H5ClN4S |
|---|---|
Poids moléculaire |
248.69 g/mol |
Nom IUPAC |
4-chloro-6-pyrimidin-5-ylthieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C10H5ClN4S/c11-10-9-7(14-5-15-10)1-8(16-9)6-2-12-4-13-3-6/h1-5H |
Clé InChI |
ZWGKIGGCZDMOHJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC2=C1N=CN=C2Cl)C3=CN=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-2-oxaspiro[3.3]heptan-5-ol](/img/structure/B12993191.png)

![7-Bromo-6-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12993204.png)
![tert-Butyl 5-(4-fluoro-2-hydroxyphenyl)-2-oxo-1,3,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12993212.png)
![7-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12993216.png)


![(R)-7-Oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B12993225.png)
![2-Methyl-4-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12993232.png)

![(7-Azaspiro[3.5]nonan-2-yl)methanol](/img/structure/B12993254.png)

![4-bromo-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B12993278.png)
